molecular formula C23H22IN3O2 B10905881 2-[4-(dimethylamino)phenyl]-6-iodo-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-[4-(dimethylamino)phenyl]-6-iodo-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10905881
M. Wt: 499.3 g/mol
InChI Key: JYOYNTVJVLPGSZ-UHFFFAOYSA-N
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Description

2-[4-(DIMETHYLAMINO)PHENYL]-6-IODO-3-(4-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a dimethylamino group, an iodine atom, and a methoxyphenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-[4-(DIMETHYLAMINO)PHENYL]-6-IODO-3-(4-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using iodine or iodine monochloride in the presence of an oxidizing agent.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-[4-(DIMETHYLAMINO)PHENYL]-6-IODO-3-(4-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, leading to a variety of derivatives.

    Coupling Reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a biological probe for studying cellular processes due to its ability to interact with specific biomolecules.

    Medicine: Quinazolinone derivatives, including this compound, have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-[4-(DIMETHYLAMINO)PHENYL]-6-IODO-3-(4-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets. The dimethylamino group and the methoxyphenyl group contribute to its binding affinity to certain enzymes or receptors. The iodine atom may play a role in enhancing its biological activity through halogen bonding interactions. The compound can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[4-(DIMETHYLAMINO)PHENYL]-6-IODO-3-(4-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE include other quinazolinone derivatives with different substituents. Some examples are:

    2-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHOXYPHENYL)-4(1H)-QUINAZOLINONE: Lacks the iodine atom, which may result in different biological activities.

    2-[4-(DIMETHYLAMINO)PHENYL]-6-CHLORO-3-(4-METHOXYPHENYL)-4(1H)-QUINAZOLINONE: Contains a chlorine atom instead of iodine, which can affect its reactivity and biological properties.

    2-[4-(DIMETHYLAMINO)PHENYL]-6-BROMO-3-(4-METHOXYPHENYL)-4(1H)-QUINAZOLINONE: Contains a bromine atom, which may influence its pharmacokinetic properties.

The uniqueness of 2-[4-(DIMETHYLAMINO)PHENYL]-6-IODO-3-(4-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22IN3O2

Molecular Weight

499.3 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-6-iodo-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C23H22IN3O2/c1-26(2)17-7-4-15(5-8-17)22-25-21-13-6-16(24)14-20(21)23(28)27(22)18-9-11-19(29-3)12-10-18/h4-14,22,25H,1-3H3

InChI Key

JYOYNTVJVLPGSZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)OC

Origin of Product

United States

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